Cas no 62399-88-6 (Benzeneacetamide, N-methyl-N-(1-methyl-1H-pyrazol-3-yl)-)

Benzeneacetamide, N-methyl-N-(1-methyl-1H-pyrazol-3-yl)- structure
62399-88-6 structure
Product Name:Benzeneacetamide, N-methyl-N-(1-methyl-1H-pyrazol-3-yl)-
CAS No:62399-88-6
MF:C13H15N3O
MW:229.277702569962
CID:446228
PubChem ID:20394337
Update Time:2025-04-19

Benzeneacetamide, N-methyl-N-(1-methyl-1H-pyrazol-3-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetamide, N-methyl-N-(1-methyl-1H-pyrazol-3-yl)-
    • N-methyl-N-(1-methylpyrazol-3-yl)-2-phenylacetamide
    • DTXSID80606665
    • 62399-88-6
    • SCHEMBL11560757
    • N-Methyl-N-(1-methyl-1H-pyrazol-3-yl)-2-phenylacetamide
    • Inchi: 1S/C13H15N3O/c1-15-9-8-12(14-15)16(2)13(17)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
    • InChI Key: IDROOPLRGXNFEE-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC=CC=1)N(C)C1C=CN(C)N=1

Computed Properties

  • Exact Mass: 229.12165
  • Monoisotopic Mass: 229.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 38.1Ų

Experimental Properties

  • PSA: 38.13
Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.